Differentiation from Diclofenac: Divergent Target Engagement and Structural Basis
2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid is frequently misidentified as the NSAID diclofenac in vendor databases . However, these are distinct chemical entities with divergent biological targets. Diclofenac (2-[(2,6-dichlorophenyl)amino]benzeneacetic acid) is a potent inhibitor of cyclooxygenase (COX) enzymes, with reported IC50 values of 0.09 μM for COX-1 and 0.05 μM for COX-2 in a human whole blood assay, yielding a COX-2 selectivity index of 1.8 [1]. In contrast, there is no published evidence that the target compound possesses COX inhibitory activity. This is due to a fundamental structural difference: the target compound features a 3,4-dichloro substitution on a phenylglycine core, whereas diclofenac features a 2,6-dichloro substitution on a phenylacetic acid core with a secondary amine linkage. This structural difference results in an orthogonal biological profile, rendering the target compound unsuitable for studies focused on COX inhibition.
| Evidence Dimension | Cyclooxygenase (COX-2) Inhibition |
|---|---|
| Target Compound Data | No reported COX inhibitory activity |
| Comparator Or Baseline | Diclofenac: IC50 = 0.05 μM (COX-2); IC50 = 0.09 μM (COX-1) |
| Quantified Difference | Not applicable (orthogonal target profile) |
| Conditions | Human whole blood assay |
Why This Matters
This evidence prevents procurement of the incorrect compound for inflammation research, as the target compound is structurally and functionally distinct from diclofenac despite nomenclature confusion.
- [1] Patil, K. R., et al. COX-1 and COX-2 inhibitory activities with IC50 and selective index values. PMC11484160, Table 1. 2024. View Source
